3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium
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Overview
Description
3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]azepines This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]azepine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Addition of the hydroxy group: This step may involve hydroxylation reactions using oxidizing agents.
Incorporation of the methylphenyl group: This can be done through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
- 3-(4-methylphenyl)-1-[2-(4-methylphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
Uniqueness
3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H24FN2O+ |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol |
InChI |
InChI=1S/C21H24FN2O/c1-16-6-5-7-19(14-16)23-15-21(25,17-9-11-18(22)12-10-17)24-13-4-2-3-8-20(23)24/h5-7,9-12,14,25H,2-4,8,13,15H2,1H3/q+1 |
InChI Key |
CKTXSTUKRPWVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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